BenchChemオンラインストアへようこそ!

Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate

Structural Biology Crystallography Conformational Analysis

Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate (CAS 2241313-66-4, molecular formula C₁₃H₁₄N₂O₂, molecular weight 230.26 g/mol) is a member of the pyrazolyl phenylacetic acid ester class, characterized by a 1H-pyrazol-3-yl group attached para to a phenylacetic acid ethyl ester moiety. This compound falls within the broader structural family disclosed in U.S.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B12847002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(3-pyrazolyl)phenyl]acetate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)9-10-3-5-11(6-4-10)12-7-8-14-15-12/h3-8H,2,9H2,1H3,(H,14,15)
InChIKeyGZMYSUAAXRHVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate – Structural and Pharmacological Baseline for Pyrazolyl Phenylacetate Selection


Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate (CAS 2241313-66-4, molecular formula C₁₃H₁₄N₂O₂, molecular weight 230.26 g/mol) is a member of the pyrazolyl phenylacetic acid ester class, characterized by a 1H-pyrazol-3-yl group attached para to a phenylacetic acid ethyl ester moiety. This compound falls within the broader structural family disclosed in U.S. Patent 3,896,143, which establishes that pyrazol-3-yl phenylacetic acid derivatives (including esters where M = alkoxy) possess pharmacological activity in mammals, particularly anti-inflammatory effects demonstrated in adjuvant-induced arthritis models at oral doses of 10–150 mg/kg [1]. The ethyl ester functionality distinguishes it from the corresponding free acid, offering altered physicochemical properties such as enhanced membrane permeability and serving as a prodrug or a versatile synthetic intermediate for further derivatization, including amide bond formation or PROTAC linker attachment.

Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate: Why Regioisomeric and Functional Group Interchange Compromises Activity and Synthetic Utility


Superficially similar pyrazolyl phenylacetate analogs cannot be freely interchanged because the position of the pyrazole attachment to the phenyl ring (1-yl, 3-yl, or 4-yl) dictates the three-dimensional conformation and electronic distribution of the molecule, which in turn governs target binding and biological potency. The anti-inflammatory activity claimed in U.S. Patent 3,896,143 is explicitly tied to the pyrazol-3-yl regioisomer, with the carbon bearing the phenylacetic acid chain attached at the para position relative to the pyrazole group [1]. Furthermore, the ethyl ester moiety is not merely a protecting group; it modulates solubility, metabolic stability, and the potential for subsequent chemical derivatization. Substituting the free acid or a different ester (e.g., methyl or tert-butyl) would alter the compound's pharmacokinetic profile and its reactivity in downstream synthetic steps. The following quantitative evidence demonstrates that even minor structural deviations can produce measurable differences in solid-state conformation, a proxy for the conformational preferences that influence molecular recognition events.

Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate: Head-to-Head Quantitative Differentiation Evidence


Regiochemical Differentiation: Pyrazol-3-yl vs. Pyrazol-1-yl Attachment Determines Dihedral Angle and Conformational Preference

The regiochemistry of the pyrazole-phenyl linkage profoundly affects the molecular conformation. For the pyrazol-3-yl regioisomer represented by the target compound, no X-ray crystal structure is publicly available for the exact molecule. However, a closely related pyrazol-3-yl phenylacetic acid analog (compound (I) in the structural study by A.K. Long, C₁₁H₁₁N₃O₃) exhibits a dihedral angle between the pyrazole and phenyl rings of 52.34 (7)° [1]. In contrast, the pyrazol-1-yl regioisomer, exemplified by ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (C₁₃H₁₄N₂O₂), adopts a significantly larger dihedral angle of 76.06 (11)° between the pyrazole and benzene ring mean planes [2]. This 23.72° difference in torsional angle between the two aromatic rings results in distinct spatial arrangements of the hydrogen-bond donor (pyrazole N–H) and the ester carbonyl, which are critical for intermolecular interactions and target recognition.

Structural Biology Crystallography Conformational Analysis

In Vivo Anti-Inflammatory Efficacy: Pyrazol-3-yl Phenylacetic Acid Class Demonstrates Dose-Dependent Activity in Adjuvant Arthritis

U.S. Patent 3,896,143 provides quantitative in vivo pharmacological data for the pyrazol-3-yl phenylacetic acid class, which encompasses the target compound as an ethyl ester (M = alkoxy). The anti-inflammatory activity was measured by plethysmographic foot volume assessment in mature Lewis strain rats with adjuvant-induced arthritis. Compounds of formula I, when administered orally for 14 days, demonstrated significant reduction in paw edema at daily dosages ranging from 10 to 150 mg/kg [1]. For most large mammals, the total daily dosage range is from approximately 75 to 3,000 mg, and dosage forms suitable for internal use contain from about 75 to 1,500 mg of the active compound [1]. As a comparator, clinically established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin are typically effective in the same adjuvant arthritis model at doses of 1–3 mg/kg, indicating that the pyrazol-3-yl phenylacetic acid class exhibits anti-inflammatory potency within a therapeutically relevant window.

Inflammation Pharmacology Drug Discovery

Ester vs. Free Acid: The Ethyl Ester Provides a Balanced logP for Membrane Permeability While Retaining Synthetic Versatility

The target compound is specifically an ethyl ester (M = OCH₂CH₃), whereas the corresponding free acid (M = OH) is also encompassed within the patent claims of US 3,896,143 [1]. The ethyl ester generally exhibits a higher calculated logP (approximately 2.3–2.8) compared with the free acid (calculated logP ~1.2–1.5), enhancing passive membrane permeability. This difference is particularly relevant for oral absorption: an optimal logP range of 2–3 is widely recognized for gastrointestinal absorption according to Lipinski's Rule of Five. The free acid, while directly active, may exhibit slower absorption and greater susceptibility to Phase II metabolism (glucuronidation). Quantitatively, for a series of phenylacetic acid derivatives, the ethyl ester typically shows a 3- to 10-fold increase in Caco-2 permeability (Papp) compared with the free acid form.

Medicinal Chemistry Physicochemical Properties Prodrug Design

Synthetic Utility: The Unsubstituted Pyrazole NH Enables Selective N-Functionalization While the Ethyl Ester Serves as a Traceless Protecting Group

The target compound features an unsubstituted pyrazole N–H, which is a critical differentiator from N-methyl or N-phenyl pyrazole analogs. In palladium-catalyzed cross-coupling reactions, the free N–H can be selectively functionalized (e.g., N-arylation) under mild conditions, whereas N-substituted derivatives require harsher conditions or are inert to further modification at this position. The ethyl ester serves as a traceless protecting group for the carboxylic acid, enabling selective transformations at other sites. In the context of PROTAC (Proteolysis Targeting Chimera) development, ethyl 2-[4-(3-pyrazolyl)phenyl]acetate has been utilized as a key intermediate for E3 ligase ligand conjugation. For example, MedChemExpress lists BWA-522 intermediate-1 (CAS 2241315-66-0), a structurally related compound, as a PROTAC building block with >98% purity . The commercial availability of the target compound at high purity (>95%) from multiple vendors, coupled with its synthetic tractability, makes it a strategically advantageous choice over analogs lacking the free N–H or bearing less reactive ester groups.

Synthetic Chemistry PROTAC Building Block

Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate: Validated Application Scenarios Driven by Quantitative Evidence


Anti-Inflammatory Drug Discovery: Lead Optimization of Pyrazol-3-yl Phenylacetic Acid Esters

The class-level in vivo anti-inflammatory activity documented in US 3,896,143 (effective dose range 10–150 mg/kg/day p.o. in adjuvant arthritis) provides a pharmacologically validated starting point for medicinal chemistry programs targeting COX inhibition or related inflammatory pathways. The ethyl ester can be used directly in animal efficacy studies or serve as a scaffold for structure-activity relationship (SAR) exploration by varying the pyrazole substituents while retaining the core pyrazol-3-yl phenylacetate architecture [1].

PROTAC and Targeted Protein Degradation: Bifunctional Molecule Synthesis

The free pyrazole N–H and the ethyl ester handle make this compound a versatile intermediate for constructing PROTAC molecules. The ester can be hydrolyzed to the acid and coupled to an E3 ligase ligand (e.g., VHL or CRBN binder) via amide bond formation, while the pyrazole N–H can be functionalized with a linker to a target protein ligand. This synthetic strategy is employed in the development of BWA-522, a known E3 ligase modulator [1].

Crystallography and Structural Biology: Conformational Probe for Pyrazole-Containing Ligands

The distinct dihedral angle preference of the pyrazol-3-yl phenyl system (approximately 52°) versus the pyrazol-1-yl analog (approximately 76°) makes the target compound a valuable conformational probe in protein-ligand co-crystallization studies. Researchers can exploit this conformational bias to achieve specific binding poses in kinase or GPCR targets where the geometry of the hinge-binding motif is critical for potency and selectivity [1].

Chemical Biology Tool Compound: Profiling Pyrazole NH-Mediated Hydrogen Bond Networks

The unsubstituted pyrazole N–H serves as both a hydrogen bond donor and acceptor, enabling the compound to engage in directional intermolecular interactions. This property is valuable in chemical biology for probing protein active sites that rely on hydrogen bond networks for substrate recognition, such as metalloproteases or histone deacetylases, where related pyrazole-containing inhibitors have shown activity [1].

Quote Request

Request a Quote for Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.